
1,2-Dimyristoyl-rac-Glycerol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d72), a closely related compound, involves chemical routes that ensure the formation of these compounds with desired purity and structural integrity. This process is vital for subsequent studies and applications in NMR spectroscopy, highlighting the importance of precise synthetic strategies in the field of lipid research (Kingsley & Feigenson, 1979).
Molecular Structure Analysis
The crystal structure of sodium dimyristoylphosphatidylglycerol reveals the conformation and packing properties of the lipid molecules, providing insights into their arrangement in bilayer structures. The study of these structures aids in understanding the physical basis of membrane formation and function (Pascher et al., 1987).
Chemical Reactions and Properties
The interaction of 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) with divalent cations like Mg2+, Ca2+, and Sr2+ demonstrates the lipid's responsiveness to ionic environments. This reactivity is crucial for the lipid's role in cellular processes, including signaling and membrane structure stabilization (Garidel et al., 2000).
Physical Properties Analysis
Molecular dynamics simulations provide a detailed view of the structural organization and dynamics of lipid bilayers. For instance, the study of a fully hydrated 1,2-dimyristoyl-sn-glycero-3-phosphocholine membrane in the liquid-crystalline phase offers insights into lipid behavior at physiological temperatures, contributing to our understanding of membrane fluidity and permeability (Zubrzycki et al., 2000).
Chemical Properties Analysis
Lipid monolayers at the air/water interface provide a platform to study the lipid's chemical properties, including ion binding and headgroup ionization. These studies are essential for understanding the lipid's role in membrane surface charge and interaction with ions in biological systems (Garidel & Blume, 2005).
Wissenschaftliche Forschungsanwendungen
Moderne Wirkstoffabgabe
1,2-Dimyristoyl-rac-Glycerol (DMG) wird im Bereich der modernen Wirkstoffabgabe eingesetzt . Es wird bei der Herstellung von Lipid-Nanopartikeln für microRNA verwendet sowie für die Abgabe von small interfering RNA (siRNA) . Dies macht es zu einem entscheidenden Bestandteil bei der Entwicklung gezielter Wirkstoffabgabesysteme.
Liposomen-Präparation
DMG ist eine weit verbreitete Liposomen-bildende Verbindung für die In-vitro- und In-vivo-Transfektion von DNA, RNA und anderen negativ geladenen Molekülen . Diese Eigenschaft ist besonders nützlich im Bereich der Molekularbiologie und Gentechnik.
Entwicklung von mRNA-Vakzinen
DMG spielt eine wichtige Rolle bei der Entwicklung von mRNA-Vakzinen . Es wird bei der Bildung von Lipid-Nanopartikeln (LNPs) oder nanostrukturierten Lipidträgern (NLCs) bei der Entwicklung von mRNA-Vakzinen wie dem COVID-19-Vakzin verwendet .
Transfektion von DNA, RNA und Oligonukleotiden
DMG wird zur Transfektion von DNA, RNA und Oligonukleotiden verwendet . Dies ist ein Prozess, bei dem fremde DNA in eine Zelle eingeführt wird, was zu einer Veränderung des genetischen Materials der Zelle führt.
Studien zur Abgabe von Krebsmedikamenten
DMG wird zur Liposomen-Präparation für Studien zur Abgabe von Krebsmedikamenten bei Leberzell-, Magen-Darm-, neuroendokrinen und Nebennierenrindenkarzinomen verwendet . Dies macht es zu einem wertvollen Werkzeug im Bereich der Onkologie.
siRNA-Abgabe
DMG wird bei der Herstellung von Lipid-Nanopartikeln für die Abgabe von siRNA (small interfering RNA) verwendet . siRNA ist eine Klasse von doppelsträngigen RNA-Molekülen, die die Expression bestimmter Gene regulieren können, was es zu einem vielversprechenden Werkzeug für die Gentherapie macht.
Wirkmechanismus
Target of Action
1,2-Dimyristoyl-rac-glycerol (DMG) is a carboxylic acid ester, glycerolipid, and diglyceride with an additional myristoyl group . It primarily targets proteins and lipids, facilitating interactions between them .
Mode of Action
DMG interacts with proteins and lipids, promoting their interactions . This interaction is crucial for various biological processes, including the metabolism and metabolic pathways of glycerolipids .
Biochemical Pathways
DMG plays a role in cell biology experiments involving the metabolism and metabolic pathways of glycerolipids . As a diglyceride, it consists of two fatty acid chains covalently bonded to a glycerol molecule in a 1,2- configuration . Research has investigated the process of inhibiting fat accumulation by consuming diglycerides .
Pharmacokinetics
It’s known that dmg is used in the formation of lipid nanoparticles (lnps) or nanostructured lipid carriers (nlcs) in the development of mrna vaccines . These LNPs or NLCs can enhance the bioavailability of the encapsulated drug or mRNA.
Result of Action
DMG increases the phosphorylation of the insulin receptor in IM-9 cells when used at a concentration of 100 μg/ml . In vivo, DMG (0.5 mg/kg) reduces tumor weight in an LY5178Y mouse xenograft model .
Action Environment
The action, efficacy, and stability of DMG can be influenced by various environmental factors. For instance, DMG is used as a detergent or reagent, suggesting that its action can be influenced by the presence of other substances . Additionally, DMG is used in the formation of LNPs or NLCs, which can protect the compound from degradation and enhance its stability .
Zukünftige Richtungen
1,2-Dimyristoyl-rac-glycerol has potential applications in various fields. For instance, it has been used in biochemistry and cell biology to study membrane proteins and their interactions with other molecules . It has also been used in research for gene editing and in the development of mRNA vaccines . These areas present potential future directions for the use of this compound.
Eigenschaften
IUPAC Name |
(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942375 | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20255-94-1, 53563-63-6 | |
| Record name | 1,2-Dimyristoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimyristin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)ethylene dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2-Dimyristoyl-rac-glycerol based lipids unique compared to conventional phospholipids?
A1: Unlike conventional phospholipids, this compound based lipids, specifically those incorporating polyethylene glycol (PEG) units, can spontaneously form liposomes upon hydration without requiring external energy input [, , , , ]. This self-assembling property makes them highly attractive for drug delivery applications.
Q2: How does the length of the hydrophobic acyl chain in this compound derivatives affect their thermal stability?
A2: Research indicates that the length of the hydrophobic acyl chain significantly influences the thermal stability of this compound based lipids. For instance, this compound-3-dodecaethylene glycol (GDM-12), with its 14-carbon acyl chains, exhibits a sharp order-disorder transition at a lower temperature (3-5°C) compared to 1,2-Distearoyl-rac-glycerol-3-triicosaethylene glycol (GDS-23), which has longer 18-carbon acyl chains and transitions between 17-22°C [, , , ]. This suggests that longer acyl chains contribute to increased thermal stability.
Q3: How does the formation of nanovesicles affect the phase transition temperature of these PEGylated lipids?
A3: Studies using various spectroscopic techniques, including FTIR and Raman spectroscopy, have shown that the phase transition temperature of these PEGylated lipids significantly increases when they form nanovesicles in aqueous suspensions compared to their pure form [, , , ]. This highlights the impact of nanovesicle formation on the thermal behavior of these lipids.
Q4: What spectroscopic techniques have been used to characterize this compound based lipids and what information do they provide?
A4: Several spectroscopic methods have been employed to study this compound based lipids, including:
- Fourier-transform infrared (FTIR) spectroscopy: FTIR has been used to investigate the temperature-dependent structural and conformational changes in these lipids, providing information about their thermal behavior and phase transitions [, ].
- Raman spectroscopy: Raman spectroscopy, especially when coupled with temperature control and confocal microscopy, allows for the analysis of phase transitions, molecular structure, and conformational order in these lipids [, , ]. These techniques have been particularly useful in characterizing the self-assembling properties and stability of nanovesicles formed by these lipids.
Q5: What are the potential applications of this compound based lipids in drug delivery?
A5: Due to their unique properties, including their ability to spontaneously form stable nanovesicles, this compound based lipids hold significant potential for drug delivery applications [, , ]. Their biocompatibility, ability to encapsulate various drug molecules, and potential for targeted delivery make them promising candidates for developing novel drug delivery systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



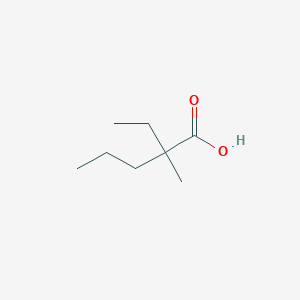


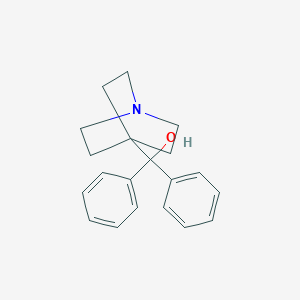
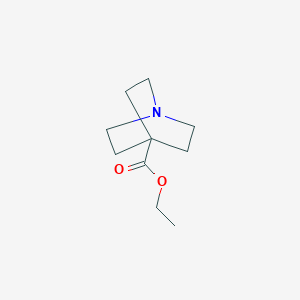


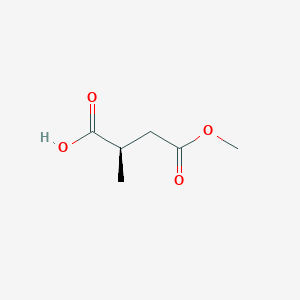


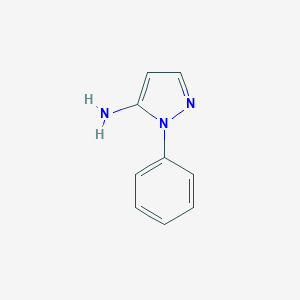


![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)